molecular formula C10H10BrClO2S B13554703 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride

7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride

Cat. No.: B13554703
M. Wt: 309.61 g/mol
InChI Key: FIRMWQYTGNMJJF-UHFFFAOYSA-N
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Description

7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride typically involves multiple steps. One common synthetic route starts with the bromination of 4-methyl-2,3-dihydro-1H-indene to introduce the bromine atom at the 7-position. This is followed by the sulfonylation of the resulting bromo compound using sulfonyl chloride reagents under controlled conditions. The reaction conditions often involve the use of a base such as pyridine or triethylamine to facilitate the sulfonylation reaction .

Chemical Reactions Analysis

7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indene derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in the study of enzyme inhibition, where it can covalently modify active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar compounds to 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride include:

Properties

Molecular Formula

C10H10BrClO2S

Molecular Weight

309.61 g/mol

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride

InChI

InChI=1S/C10H10BrClO2S/c1-6-7-3-2-4-8(7)9(11)5-10(6)15(12,13)14/h5H,2-4H2,1H3

InChI Key

FIRMWQYTGNMJJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=C(C=C1S(=O)(=O)Cl)Br

Origin of Product

United States

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